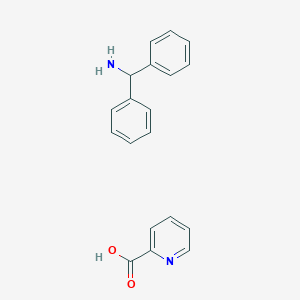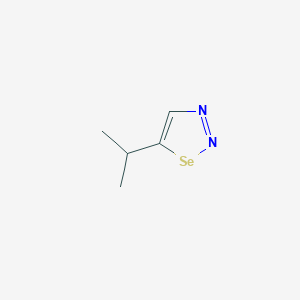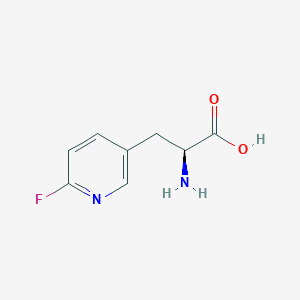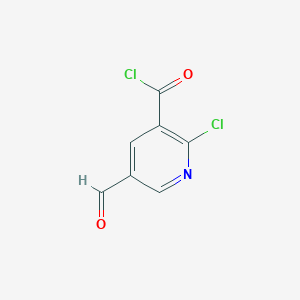
Benzenemethanamine, alpha-phenyl-, 2-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, alpha-phenyl-, 2-pyridinecarboxylate, commonly known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its cognitive-enhancing effects. It was first synthesized in Russia in 1983 and has since been used for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This, in turn, can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
Phenylpiracetam has been found to have several biochemical and physiological effects. It can increase blood flow to the brain, improve glucose metabolism, and enhance the production of ATP, which is the primary source of energy for cells. It has also been shown to reduce inflammation and oxidative stress, which can contribute to cognitive decline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied, and its effects are well-documented. However, Phenylpiracetam does have some limitations. It is a controlled substance in some countries, which can make it difficult to obtain for research purposes. Additionally, its effects can vary depending on the individual, which can make it challenging to draw definitive conclusions from research studies.
Direcciones Futuras
There are several future directions for Phenylpiracetam research. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another area of research is its effects on athletic performance, as it has been found to enhance physical endurance and reduce fatigue. Additionally, there is ongoing research into the long-term effects of Phenylpiracetam use and its safety profile.
Conclusion
Phenylpiracetam is a nootropic drug that has gained popularity for its cognitive-enhancing effects. It is synthesized using a well-established method and has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Phenylpiracetam and its use in various scientific research applications.
Métodos De Síntesis
Phenylpiracetam is synthesized by combining 2-pyrrolidone, phenylisopropylamine, and ethyl chloroformate in the presence of a base catalyst. The resulting mixture is then purified through recrystallization to obtain pure Phenylpiracetam. This synthesis method has been well-established and is widely used in laboratories to produce Phenylpiracetam for research purposes.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been extensively researched for its cognitive-enhancing effects. Studies have shown that it can improve memory, learning, and attention in both humans and animals. It has also been found to have neuroprotective effects and can help prevent cognitive decline in aging individuals. Additionally, Phenylpiracetam has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
171507-32-7 |
|---|---|
Nombre del producto |
Benzenemethanamine, alpha-phenyl-, 2-pyridinecarboxylate |
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
diphenylmethanamine;pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H13N.C6H5NO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6(9)5-3-1-2-4-7-5/h1-10,13H,14H2;1-4H,(H,8,9) |
Clave InChI |
SVXAPZJTLMRPRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=NC(=C1)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=NC(=C1)C(=O)O |
Otros números CAS |
171507-32-7 |
Sinónimos |
diphenylmethanamine, pyridine-2-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)



